molecular formula C9H16ClNO2 B13456492 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride

Cat. No.: B13456492
M. Wt: 205.68 g/mol
InChI Key: BGDFPYRWPIPNJL-UHFFFAOYSA-N
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Description

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a [4.1.1] bridged ring system. The molecule contains a primary amine group at the 6-position and a carboxylic acid group at the 1-position, with the latter stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor in bioavailability for therapeutic applications .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

6-aminobicyclo[4.1.1]octane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c10-9-4-2-1-3-8(5-9,6-9)7(11)12;/h1-6,10H2,(H,11,12);1H

InChI Key

BGDFPYRWPIPNJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC(C1)(C2)C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction.

    Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as amination and carboxylation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[4.1.1]octane core distinguishes this compound from more common bicyclic systems like [2.2.2] or [2.2.1]. Key differences include:

  • The [4.1.1] system’s larger bridge reduces strain, favoring thermodynamic stability and distinct conformational preferences.
  • Stereoelectronic Effects : The [4.1.1] framework positions substituents in unique spatial orientations compared to [2.2.2] analogs, influencing interactions with biological targets.

Functional Group and Substituent Analysis

Amino and Carboxylic Acid Groups

The target compound’s primary amine and carboxylic acid groups contrast with derivatives like:

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid : Features an ester group (COOMe) instead of an amine, reducing basicity and altering solubility. The ester may serve as a prodrug moiety, whereas the hydrochloride salt in the target compound enhances immediate solubility .
  • 2-Azabicyclo[2.2.2]octan-6-ol HCl : Contains a secondary amine and hydroxyl group, enabling hydrogen bonding but lacking the carboxylic acid functionality critical for ionic interactions .
Salt Forms and Solubility

The hydrochloride salt in the target compound contrasts with free acids (e.g., bicyclo[1.1.1]pentane-1-carboxylic acid) or esters (e.g., 1,4-dimethyl bicyclo[2.2.2]octane-1-carboxylic acid). Salt formation typically improves water solubility by ~10–100-fold, crucial for in vivo efficacy .

Comparative Data Table

Compound Name Bicyclo System Functional Groups Substituents Solubility (Inferred) Applications
6-Aminobicyclo[4.1.1]octane-1-carboxylic acid HCl [4.1.1] -NH2, -COOH (HCl salt) None High (aqueous) Drug discovery, rigid scaffolds
di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid [2.2.2] -NH2, -COOH Double bond at C5-C6 Moderate Peptide mimics
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid [2.2.2] -COOMe, -COOH Methoxycarbonyl Low (lipophilic) Prodrug development
2-Azabicyclo[2.2.2]octan-6-ol HCl [2.2.2] -NH (secondary), -OH, HCl salt None Moderate Enzyme inhibition studies

Research Implications

The [4.1.1] system’s reduced strain and unique geometry may improve metabolic stability compared to [2.2.2] analogs in drug candidates. Further studies on pharmacokinetics and target binding are warranted to validate its advantages .

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